Laticeptin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVVDILKGAAKDLAGHLATKVMNKL |
Origin of Product |
United States |
Structural and Molecular Characterization of Laticeptin
Primary Amino Acid Sequence Determination and Analysis
The primary structure of Laticeptin has been determined. It is a peptide consisting of 25 amino acid residues. nih.gov The sequence is Gly-Val-Val-Asp-Ile-Leu-Lys-Gly-Ala-Ala-Lys-Asp-Leu-Ala-Gly-His-Leu-Ala-Thr-Lys-Val-Met-Asn-Lys-Leu. nih.gov This sequence was determined through methods such as automated Edman degradation and confirmed by mass spectrometry. scielo.br
Here is the primary amino acid sequence of this compound:
| Position | Amino Acid |
| 1 | Gly |
| 2 | Val |
| 3 | Val |
| 4 | Asp |
| 5 | Ile |
| 6 | Leu |
| 7 | Lys |
| 8 | Gly |
| 9 | Ala |
| 10 | Ala |
| 11 | Lys |
| 12 | Asp |
| 13 | Leu |
| 14 | Ala |
| 15 | Gly |
| 16 | His |
| 17 | Leu |
| 18 | Ala |
| 19 | Thr |
| 20 | Lys |
| 21 | Val |
| 22 | Met |
| 23 | Asn |
| 24 | Lys |
| 25 | Leu |
Post-Translational Modifications and Their Functional Implications (e.g., C-terminal amidation)
A significant post-translational modification observed in this compound is C-terminal amidation. nih.govscielo.brresearchgate.net This modification involves the replacement of the C-terminal carboxyl group with an amide group. protpi.ch C-terminal amidation is a common modification in naturally occurring peptide hormones and antimicrobial peptides and is crucial for their structure and biological activity. protpi.chdigitellinc.comnih.govbiorxiv.org
Secondary and Tertiary Structure Elucidation
Alpha-Helical Content and Conformation Analysis
This compound is predicted to have a high theoretical amphipathic alpha-helical content. nih.govresearchgate.netresearchgate.net Alpha helices are common secondary structures in peptides and proteins, characterized by a spiral arrangement stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues down the chain (i to i+4 hydrogen bonding). khanacademy.orgditki.comlibretexts.orguvm.edu This helical conformation in this compound contributes to its amphipathicity, meaning it has both hydrophobic and hydrophilic regions. nih.govnih.govscielo.br This amphipathic nature is often associated with the ability of AMPs to interact with and disrupt bacterial membranes. nih.govscielo.br
Studies using techniques like circular dichroism spectroscopy can provide insights into the helical content of peptides in different environments, such as in the presence of membrane mimics. scielo.br Peptides like ocellatins, to which this compound is related, have shown high helical contents in membrane environments. scielo.br
Comparative Structural Analysis within the Ocellatin Peptide Family
This compound belongs to the ocellatin family of antimicrobial peptides, which are found in the skin secretions of frogs from the Leptodactylus genus. nih.govresearchgate.net Comparative structural analysis within this family reveals similarities and differences in primary structure and predicted secondary structures.
Members of the ocellatin family share varying degrees of sequence similarity. nih.gov For instance, some novel ocellatin peptides have shown between 76.2% and 100% similarity to previously described ocellatin AMPs. nih.govresearchgate.net Highly conserved residues are often observed within this family, such as Gly at position 1, Asp at position 4, Lys at position 7, and Lys at position 11 in some ocellatins. nih.govresearchgate.net
Structural comparisons indicate that many ocellatin peptides, including this compound, are predicted to have a high theoretical amphipathic alpha-helical content. nih.govresearchgate.netresearchgate.net Differences in amino acid sequences, particularly at the C-terminus and other variable regions, as well as post-translational modifications like amidation, contribute to the distinct properties and activities observed among different ocellatin family members. scielo.br For example, variations in C-terminal residues and amidation status can influence membrane interactions and antimicrobial potency. scielo.brbiorxiv.org
Biosynthesis and Research Scale Production Methodologies for Laticeptin
Native Isolation and Purification Protocols from Biological Sources
Laticeptin was originally isolated from the skin secretions of the South American frog Leptodactylus laticeps. nih.govnovoprolabs.comnih.gov The skin of anurans is a rich source of diverse bioactive substances, including peptides, produced by granular glands primarily located in the dorsal region. nih.gov These secretions are believed to play a role in defense against predators and pathogens. nih.gov
The process of native isolation typically begins with the collection of skin secretions from the frog, often stimulated manually. The collected secretion is then usually lyophilized for preservation and storage. Subsequent purification protocols commonly involve reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from the complex mixture of compounds present in the crude secretion. Following purification, the identity and primary structure of the isolated peptide are determined using techniques such as automated Edman degradation and mass spectrometry, including MALDI-TOF-TOF.
Recombinant Expression Strategies for this compound Precursors
Recombinant expression offers an alternative route to produce peptides like this compound, particularly for scaling up production and facilitating modifications. This approach involves using host organisms to express the genetic sequence encoding the peptide precursor. The ocellatin family of peptides, to which this compound belongs, are synthesized as prepro-peptides. novoprolabs.com
The foundation of recombinant expression for this compound lies in obtaining the genetic information for its precursor. This is achieved through cDNA cloning of the complete prepro-peptide structure. novoprolabs.com The process involves isolating messenger RNA (mRNA) from the relevant tissue, such as frog skin, and then synthesizing complementary DNA (cDNA) from the mRNA template. This cDNA, containing the coding sequence for the prepro-peptide, is then cloned into a suitable vector. Analysis of the deduced amino acid sequences from cloned cDNAs reveals the tripartite structure typical of many antimicrobial peptide precursors: a signal peptide, an acidic region, and the mature peptide sequence. novoprolabs.com
Once the cDNA encoding the this compound prepro-peptide is cloned, heterologous expression systems can be employed to produce the peptide. Heterologous expression involves introducing the gene into a host organism that does not naturally produce the peptide. Common host systems for peptide and protein production include bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae. While specific detailed studies on this compound heterologous expression systems were not extensively found in the search results, general strategies for expressing antimicrobial peptides in heterologous hosts involve optimizing codon usage for the host organism and utilizing secretion signals to direct the peptide to the extracellular medium, which can simplify purification and prevent intracellular degradation. Recombinant peptide expression for this compound has been mentioned in research contexts.
cDNA Cloning of Prepro-peptide Structures
Chemical Synthesis Approaches (e.g., Solid-Phase Peptide Synthesis)
Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a widely used method for producing peptides, including this compound and its analogues, for research and potential therapeutic applications. novoprolabs.comnih.gov SPPS, pioneered by Robert Bruce Merrifield, involves the stepwise assembly of a peptide chain while it is anchored to an insoluble solid support, typically a resin.
The synthesis begins by attaching the C-terminal amino acid to the resin. Subsequently, amino acids are added sequentially to the growing peptide chain. Each cycle of synthesis involves deprotection of the N-terminus of the resin-bound amino acid, followed by coupling of the next protected amino acid. Protecting groups are used to prevent unwanted reactions during synthesis. The solid support simplifies purification, as excess reagents and by-products can be removed by simple washing and filtration steps. Once the full peptide sequence is assembled, the peptide is cleaved from the resin, usually under acidic conditions, and then purified. SPPS allows for the precise synthesis of peptides with defined sequences and can incorporate modified amino acids.
In Silico Prediction and Rational Design of this compound Analogues
In silico methods play a crucial role in the study and development of peptides like this compound, particularly in predicting their properties and designing analogues with potentially improved characteristics. Rational design approaches utilize computational tools to guide the modification of peptide sequences to enhance desired attributes, such as antimicrobial potency or stability.
In silico tools can be used to characterize the physicochemical properties of peptides, predict their three-dimensional structures, and model their interactions with membranes or other target molecules. For antimicrobial peptides, this often involves analyzing factors like charge, hydrophobicity, and amphipathicity, which are known to influence activity. Rational design based on these analyses can involve making specific amino acid substitutions or modifications to optimize these properties. Computational techniques such as molecular docking and molecular dynamics simulations can provide insights into how peptides interact with biological membranes, which is relevant to the mechanism of action of many antimicrobial peptides. These in silico predictions can then inform the synthesis and experimental testing of this compound analogues.
Mechanistic Investigations of Laticeptin S Biological Activities
Antimicrobial Mechanism of Action
The antimicrobial activity of many AMPs, including those from amphibian skin, is primarily mediated through their interaction with microbial membranes. ikiam.edu.ecsemanticscholar.orgscielo.br Laticeptin's mechanism of action involves several key steps that ultimately lead to the inhibition of microbial growth or cell death.
Membrane Interaction and Disruption Dynamics
This compound, being a cationic peptide, is electrostatically attracted to the negatively charged surfaces of bacterial membranes. ikiam.edu.ec This initial interaction is crucial for its activity. Gram-negative bacteria, for instance, have lipopolysaccharides (LPS) in their outer membrane, which contribute to this negative charge and favor interaction with cationic peptides. britannica.com While the exact dynamics of this compound's membrane disruption can vary depending on the specific microbial membrane composition, AMPs generally interact with bacterial membranes, causing instability and disruption. mdpi.com This interaction can lead to the formation of pores or other structural changes in the membrane, compromising its integrity. ikiam.edu.ecnih.govmdpi.com
Effects on Microbial Cellular Structure and Metabolism
Beyond membrane disruption, AMPs can also affect intracellular targets after crossing the microbial membrane. semanticscholar.orgscielo.br These effects can include influencing metabolic processes within the cell. semanticscholar.orgwikipedia.org While specific details on how this compound impacts microbial cellular structure and metabolism are still being elucidated, studies on other AMPs suggest potential mechanisms such as inhibiting cell wall biosynthesis, interfering with protein synthesis, or disrupting nucleic acid function. mdpi.comnih.gov The disruption of membrane integrity can also lead to the leakage of essential intracellular components, further impairing microbial function and metabolism. ikiam.edu.ec
Specificity and Spectrum of Action Against Pathogenic Microorganisms
This compound has demonstrated antimicrobial activity against a spectrum of pathogenic microorganisms. It has been shown to inhibit the growth of selected Gram-negative bacteria. nih.gov However, its activity against Gram-positive bacteria appears to be limited. nih.gov This difference in activity between Gram-negative and Gram-positive bacteria might be related to the peptide's amphipathicity in its alpha-helical conformation. nih.gov While some AMPs exhibit broad-spectrum activity against bacteria and fungi, this compound's activity profile suggests a degree of specificity. mdpi.comresearchgate.netfrontiersin.org
Data on the antimicrobial spectrum of this compound can be summarized as follows:
| Microorganism Type | Activity Against this compound | Source |
| Gram-negative bacteria | Inhibited | nih.gov |
| Gram-positive bacteria | Lack of activity | nih.gov |
| Fungi | Activity reported in some studies | researchgate.net (General AMP activity, not specific to this compound in this source) |
Note: While some sources generally mention AMP activity against fungi mdpi.comresearchgate.net, the primary source specifically detailing this compound's properties nih.gov focuses on bacterial activity.
Antiviral Mechanism of Action
AMPs from amphibian skin secretions have also shown antiviral properties against various viruses. nih.govscielo.br The antiviral mechanisms of these peptides are diverse and can involve interfering with different stages of the viral life cycle. nih.govscielo.bryoutube.com
Interaction with Viral Components and Entry Inhibition
One mechanism by which AMPs can exert antiviral effects is by interacting with viral components. nih.govscielo.br This interaction can lead to the disruption of the virus or the inhibition of viral entry into host cells. nih.govscielo.brwikipedia.orgnih.govnih.gov Viral entry is a complex process involving the binding of the virus to host cell receptors and subsequent fusion or internalization. youtube.comwikipedia.orgnih.govnih.gov Peptides can interfere with these steps, for example, by blocking receptors or affecting the viral envelope. youtube.comwikipedia.orgnih.govnih.gov While specific studies detailing this compound's direct interaction with viral components or its role as a viral entry inhibitor were not extensively found, the general antiviral mechanisms of amphibian AMPs provide a framework for potential actions.
Modulation of Viral Replication and Gene Expression
AMPs can also modulate viral replication and gene expression within the host cell. nih.govscielo.brplos.orgnih.govfrontiersin.orgplos.org This can occur through various mechanisms, such as interfering with viral polymerase activity, inhibiting the synthesis of viral proteins, or modulating the host immune response to viral infection. nih.govscielo.bryoutube.complos.orgnih.govfrontiersin.orgplos.org Some AMPs can influence host factors that are crucial for viral replication. plos.orgplos.org The modulation of gene expression can involve affecting the transcription or translation of viral genetic material. nih.govscielo.br While the specific effects of this compound on viral replication and gene expression require further dedicated research, the known mechanisms of other amphibian AMPs highlight the potential for such activity.
Immunomodulatory Aspects Related to Antiviral Responses
While direct studies specifically detailing this compound's immunomodulatory effects in the context of antiviral responses are limited in the provided search results, the broader family of ocellatins, to which this compound belongs, has shown antiviral and immunomodulatory potential. nih.govscielo.brmdpi.comsemanticscholar.org Amphibian skin secretions, in general, are known to contain compounds with various pharmacological properties, including immunomodulation and antiviral activity. nih.govscielo.brresearchgate.net
Some antimicrobial peptides (AMPs), including those from amphibian skin, can enhance the host's ability to combat infectious agents and modulate immune responses. researchgate.netresearchgate.net For instance, Ocellatin-F1, another peptide from the ocellatin family found in Leptodactylus species, has demonstrated antiviral activity against the rabies virus. scielo.brmdpi.comsemanticscholar.org This suggests that other ocellatins, potentially including this compound, may also possess antiviral capabilities, possibly mediated through direct interaction with viruses or by modulating host immune responses. torvergata.itbiotechstudies.org
Immunomodulatory agents can influence the immune system by activating, inhibiting, or modulating its components. torvergata.itfrontiersin.org This can involve regulating cytokine production, enhancing the activity of innate immune cells like macrophages and natural killer (NK) cells, and influencing adaptive immune responses. torvergata.itbiotechstudies.orgfrontiersin.org While specific data for this compound's mechanisms in antiviral immunomodulation are not explicitly detailed, the known properties of related ocellatins and AMPs suggest potential avenues for investigation, such as interference with virus-host cell interactions or the induction of antiviral mediators. torvergata.itbiotechstudies.org
Investigated Non-Antimicrobial Biological Activities (e.g., antioxidant, anti-inflammatory potential for related ocellatins)
Beyond their antimicrobial properties, ocellatins, including those related to this compound, have been investigated for other biological activities, notably their antioxidant and anti-inflammatory potential. researchgate.netmdpi.comnih.gov These activities are of significant interest due to the role of oxidative stress and inflammation in various diseases. jppres.comnih.gov
Mitigation of Oxidative Stress Pathways
Several studies have explored the antioxidant capacity of ocellatins. For example, Ocellatin-K1 fragments have been shown to increase the activity of superoxide (B77818) dismutase (SOD) and the concentration of glutathione (B108866) (GSH) in mice hippocampi. researchgate.netmdpi.comnih.gov These are key components of the endogenous antioxidant defense system, involved in neutralizing reactive oxygen species (ROS). researchgate.netnih.gov Ocellatin-K1(1-16) and Ocellatin-K1(1-21) were effective in reducing nitrite (B80452) content and malondialdehyde (MDA) concentration, both of which are markers of oxidative stress. researchgate.netnih.gov
The mechanism of action for the antioxidant effects of these peptides is not fully elucidated but may involve the activation of pathways like Keap1-Nrf2, which leads to the expression of antioxidant enzymes. researchgate.net Additionally, they might directly inactivate ROS or chelate metal ions that facilitate oxidation. researchgate.net Studies on related ocellatins have demonstrated their ability to prevent the formation of ROS induced by lipopolysaccharides (LPS). researchgate.netmdpi.comnih.gov This suggests that this compound and other ocellatins may contribute to mitigating oxidative stress by enhancing the activity of antioxidant enzymes and directly scavenging free radicals. researchgate.netmdpi.comnih.gov
Data on the effect of Ocellatin-K1 fragments on oxidative stress markers:
| Peptide | Effect on SOD Activity | Effect on GSH Concentration | Effect on Nitrite Content | Effect on MDA Concentration |
| Ocellatin-K1(1-16) | Increased | Increased | Reduced | Reduced |
| Ocellatin-K1(1-21) | Increased | Increased | Reduced | Reduced |
Modulation of Inflammatory Signaling Cascades (e.g., NF-κB activation)
Ocellatins have also demonstrated the ability to modulate inflammatory signaling pathways. Research indicates that Ocellatin-K1(1-16) and Ocellatin-K1(1-21) were effective in impairing LPS-induced NF-κB activation in living microglia. researchgate.netnih.gov NF-κB is a crucial transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses. cellsignal.comcreative-diagnostics.com Activation of NF-κB leads to the production of pro-inflammatory cytokines. researchgate.netcreative-diagnostics.com
By inhibiting NF-κB activation, ocellatins can decrease the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netresearchgate.net This modulation of inflammatory signaling cascades suggests a potential therapeutic role for ocellatins, including this compound, in conditions characterized by excessive inflammation. researchgate.netresearchgate.netnih.gov The ability to mitigate both oxidative stress and inflammatory responses highlights the multifaceted biological activities of these peptides. researchgate.netmdpi.comnih.gov
Data on the effect of Ocellatin-K1 fragments on NF-κB activation:
| Peptide | Effect on LPS-induced NF-κB Activation in Microglia |
| Ocellatin-K1(1-16) | Impaired |
| Ocellatin-K1(1-21) | Impaired |
Structure Activity Relationship Sar Studies of Laticeptin and Its Analogues
Identification of Key Amino Acid Residues and Motifs Governing Biological Activity
The biological activity of peptides is often dictated by specific amino acid residues and their arrangement within the sequence, forming functional motifs. For antimicrobial peptides, amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is a crucial characteristic often associated with their ability to interact with and disrupt cell membranes. researchgate.netcnrs.fr The positioning of specific amino acids, such as tryptophan, at the interface between hydrophilic and hydrophobic regions in an alpha-helical structure can be critical for activity. researchgate.net Charged residues, like lysine (B10760008) and arginine (positively charged) and aspartic acid and glutamic acid (negatively charged), also play a significant role in the interaction with negatively charged bacterial membranes. cnrs.frgenscript.commdpi.comwikipedia.org
In the context of antimicrobial peptides, studies have shown that incorporating lysine can increase cationicity and alpha-helicity, which is linked to activity due to their propensity to form helices. researchgate.net Lysine substitution has been observed to increase amphiphilicity, bioactivity, and stability while reducing hemolytic activity in some peptides. researchgate.net While specific detailed findings on key residues for Laticeptin's activity are limited in the provided results, general principles of antimicrobial peptide SAR, such as the importance of amphipathicity and charged residues, are highly relevant.
Influence of Peptide Length and Hydrophobicity on Efficacy
Peptide length and hydrophobicity are significant factors influencing the biological activity of peptides. The purity of synthetic peptides can decrease as the sequence length increases, and sequences less than 5 amino acids can present production challenges. genscript.combiocat.com Peptides between 10 and 15 residues are often satisfactory for certain applications. biocat.com
Hydrophobicity, determined by the content of amino acids like leucine, isoleucine, valine, methionine, phenylalanine, and tryptophan, strongly affects peptide solubility. genscript.combiocat.com Peptides with a high content of hydrophobic residues may have limited solubility in aqueous solutions. genscript.combiocat.com It is generally advisable to keep the hydrophobic amino acid content below 50% and include at least one charged residue for every five amino acids to improve solubility. genscript.combiocat.com
Studies on amphibian antimicrobial peptides, which include peptides like this compound researchgate.net, have shown length-dependent correlations with net charge and hydrophobic content. mdpi.com As peptide length increases, there is a tendency for the net charge to increase and the hydrophobic content to decrease. mdpi.com For instance, shorter peptides (11-15 residues) often exhibit higher hydrophobic content compared to longer ones. mdpi.com This balance between length, charge, and hydrophobicity is crucial for membrane interactions and biological function.
Design, Synthesis, and Evaluation of this compound Analogues and Derivatives
The design and synthesis of peptide analogues and derivatives are common strategies in SAR studies to explore how structural modifications impact activity. This involves altering amino acid sequences, incorporating modified or non-natural amino acids, or chemically modifying the peptide termini or side chains. genscript.com These modifications can be aimed at improving solubility, stability, potency, or targeting ability. genscript.com
Evaluation of these analogues typically involves in vitro and in vivo assays to assess their biological activity and compare it to the parent peptide. While the provided search results mention the synthesis and evaluation of analogues for other compound classes like nucleosides and verapamil (B1683045) mdpi.compreprints.orgmdpi.comnih.gov, and general approaches to peptide design and modification researchgate.netgenscript.com, specific details on the design, synthesis, and evaluation of this compound analogues are not extensively detailed in the provided snippets. However, the identification of this compound itself from Leptodactylus laticeps secretions implies a basis for further structural exploration through analogue synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Related Peptides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties of compounds and their biological activity. youtube.comyoutube.comspu.edu.sy This allows for the prediction of the activity of new, untested compounds and can guide the design of analogues with improved properties. youtube.comspu.edu.sy QSAR models utilize various molecular descriptors that quantify physicochemical properties such as hydrophobicity (e.g., log P), electronic properties, and steric features. youtube.comspu.edu.sy
For peptides, QSAR modeling can involve parameters related to amino acid composition, sequence, charge distribution, and conformational preferences. Studies have employed QSAR models, such as those based on Partial Least Squares (PLS), to describe the relationship between structural features and antimicrobial activity in peptides. researchgate.net Influence statistics can be used in these models to assess the impact of individual compounds on predictions. researchgate.net A combinatorial search algorithm can also utilize PLS models to select peptides for testing. researchgate.net While one search result mentions 3D-QSAR studies for latrunculin-based compounds nih.gov, and another discusses using QSAR models to guide experimental investigation of tryptophyllin peptides researchgate.net, specific published QSAR models explicitly developed for this compound were not found in the provided snippets. However, the principles of QSAR modeling are applicable to peptide series, including analogues of this compound, to understand and predict their activity based on quantifiable structural features.
Preclinical Research Models and Methodologies for Laticeptin Evaluation
In Vitro Assay Systems
In vitro assays are fundamental tools in the initial characterization of Laticeptin, providing controlled environments to assess its direct effects on cells, microorganisms, and biological molecules. These systems allow for detailed mechanistic studies and activity profiling at a cellular or molecular level.
Minimum Inhibitory Concentration (MIC) Determinations in Broth Microdilution Assays
Minimum Inhibitory Concentration (MIC) determination is a standard method used to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution assay is a commonly employed technique for this purpose youtube.comfwdamr-reflabcap.eu. This method involves preparing serial dilutions of the compound, such as this compound, in a liquid growth medium within 96-well microtiter plates youtube.comubc.ca. A standardized inoculum of the target microorganism is then added to each well youtube.comfwdamr-reflabcap.euubc.ca. After incubation under defined conditions, the plates are examined for visible microbial growth youtube.comfwdamr-reflabcap.eu. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed fwdamr-reflabcap.eunih.gov. This assay is sensitive to variations in factors such as broth composition, inoculum size, incubation time, and temperature, emphasizing the need for standardized protocols and quality control fwdamr-reflabcap.eu.
This compound, identified as an antimicrobial peptide from the skin secretions of the South American frog Leptodactylus laticeps, has been evaluated for its antimicrobial activity nih.govscielo.brunb.br. Studies on related ocellatin peptides from other Leptodactylus species have utilized MIC determinations against a range of bacteria, including drug-resistant strains nih.gov. For instance, ocellatin-3N, a related peptide, displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with MICs ranging from 31.25 to 62.5 μM nih.gov. Another study on ocellatin-PT8 showed activity against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Salmonella choleraesuis with MICs in the 60–240 μM range researchgate.net. While specific MIC data for this compound across a broad panel of microorganisms were not extensively detailed in the provided context, the application of broth microdilution for such determinations is a standard practice in the characterization of antimicrobial peptides like this compound.
Membrane Mimetic Models (e.g., phospholipid membranes, liposome (B1194612) interaction studies)
Membrane mimetic models, such as phospholipid membranes and liposomes, are valuable tools for studying the interactions of compounds like this compound with biological membranes nih.govmdpi.com. These simplified systems replicate the core structure of cellular membranes, allowing for controlled investigations into membrane binding, insertion, and disruption nih.govmdpi.comchemrxiv.org.
Phospholipid liposomes, which are synthetic lipid bilayers resembling cells in shape and size, are widely used to study the molecular interactions between peptides and membrane bilayers nih.govmdpi.com. They can be formed using various methods and their properties can be tailored mdpi.com. Studies using liposomes can assess membrane destabilization and leakage upon interaction with a compound, for example, by monitoring the release of encapsulated fluorescent markers researchgate.net.
Given that this compound is an antimicrobial peptide, its interaction with bacterial membranes is likely a key aspect of its mechanism of action scielo.br. Antimicrobial peptides often exert their effects by disrupting microbial membranes scielo.brunb.br. Membrane mimetic models provide a platform to investigate these interactions in detail, helping to understand how this compound might target and affect bacterial cell membranes. Research on other antimicrobial peptides has utilized liposome interaction studies and other membrane mimetic systems to understand their mechanisms of action chemrxiv.orgresearchgate.netresearchgate.net.
Advanced Cell Culture Models for Tissue-Specific Responses (e.g., 2D/3D engineered models, microphysiological systems)
Advanced cell culture models, including 2D and 3D engineered models and microphysiological systems (MPS), offer more physiologically relevant platforms compared to traditional 2D cell culture for evaluating tissue-specific responses to compounds like this compound emulatebio.comemulatebio.comfda.govnumberanalytics.com. These models aim to recapitulate the in vivo microenvironment, including cell-cell interactions, cell-extracellular matrix interactions, and physiological cues like fluid flow and mechanical forces emulatebio.comemulatebio.comfda.govnumberanalytics.com.
While traditional 2D cell culture involves growing cells in monolayers on flat surfaces, 3D cell culture models allow cells to grow and interact in a three-dimensional space, providing a more accurate representation of tissue architecture and function emulatebio.comnumberanalytics.com. MPS, also known as organ-on-a-chip technology, are advanced 3D systems that integrate microfluidics to simulate blood flow and other biophysical forces experienced by cells in vivo emulatebio.comemulatebio.comfluorofinder.com. These systems can model specific organs or even multi-organ interactions emulatebio.comfda.gov.
These advanced models are valuable for studying drug penetration, spatially dependent cell behaviors, and tissue-specific responses that may not be observed in simpler in vitro systems emulatebio.comemulatebio.com. They can include heterogeneous cell populations, enabling the recreation of critical natural cell-cell interactions emulatebio.com. For this compound, particularly if its intended application involves targeting specific tissues or if its activity is influenced by complex cellular environments, advanced cell culture models could provide more predictive data on its potential efficacy and interactions within those tissues. They can be used to evaluate the impact of drug candidates on translatable biomarkers generated in disease models transpharmation.com.
In Vivo Preclinical Models (with emphasis on mechanistic and efficacy outcomes, excluding clinical human trial data)
In vivo preclinical models utilize living organisms to assess the mechanistic and efficacy outcomes of a compound in a complex biological system mdbneuro.comnih.govivybraintumorcenter.org. These models are essential for evaluating the systemic effects of this compound, its distribution, and its impact on physiological processes and disease progression. This section focuses on lower vertebrate models as specified in the outline.
Lower Vertebrate Models for Initial Mechanistic Insights (e.g., zebrafish embryo models for activity determination)
Lower vertebrate models, such as zebrafish embryos, serve as valuable systems for obtaining initial mechanistic insights and determining the activity of compounds like this compound in a living organism mdpi.comuniversiteitleiden.nlmdpi.comsci-hub.se. Zebrafish embryos offer several advantages, including their small size, rapid external development, optical transparency, and genetic similarity to humans mdpi.commdpi.comsci-hub.se. These features allow for real-time observation of developmental processes and the effects of test compounds on various organ systems mdpi.comsci-hub.se.
Zebrafish embryos and larvae are particularly useful for early screening assays, including toxicity assessments and the evaluation of the effects of compounds on embryonic/larval activity mdpi.comuniversiteitleiden.nlmdpi.com. Behavioral changes in zebrafish are sensitive indicators of the effects of chemical exposure mdpi.comuniversiteitleiden.nl. The rapid development of zebrafish embryos allows for the assessment of developmental toxicity and the impact of compounds on organogenesis mdpi.comsci-hub.se.
Based on the available information, it is not possible to generate an article focusing solely on the chemical compound "this compound" and its evaluation in the specific preclinical research models and methodologies outlined (Mammalian Animal Models for Pathogen Challenge Studies focusing on pathogen load reduction and host response, and Specialized Animal Models for Investigating Specific Pathways like neuroinflammation and oxidative stress).
Searches for "this compound" in conjunction with these specific animal model types and research areas did not yield relevant results detailing its preclinical evaluation in these contexts. While general information on the use of mammalian animal models for pathogen challenge and specialized models for neuroinflammation and oxidative stress is available, none of this information is linked to the compound "this compound".
A search for "this compound PubChem CID" identified "Latrepirdine" with PubChem CID 197033. nih.gov However, the information available for Latrepirdine indicates it has been investigated for conditions such as Alzheimer's Disease and Huntington's Disease, which falls outside the scope of pathogen challenge, neuroinflammation, and oxidative stress as defined by the user's request for "this compound". nih.gov
Therefore, without specific research findings and data directly pertaining to this compound's evaluation in the requested preclinical models, the detailed and scientifically accurate content required for sections 6.2.2 and 6.2.3 of the article cannot be generated according to the strict instructions provided.
Target Identification and Validation Approaches for Laticeptin
Direct Target Identification Strategies
Direct target identification strategies aim to physically isolate or identify the protein(s) that a compound binds to. While these methods are powerful tools in chemical biology and drug discovery, their specific application to Laticeptin is not described in the provided search results.
Affinity-Based Protein Profiling
Affinity-Based Protein Profiling (AfBPP) is a chemoproteomic technique used to identify protein targets by employing a probe molecule, often a modified version of the compound of interest, that is immobilized on a solid support or contains an affinity tag. Cell lysates or tissue extracts are incubated with the probe, allowing target proteins to bind. Unbound proteins are washed away, and the bound proteins are then eluted and identified, typically using mass spectrometry. This method relies on the affinity of the compound for its target protein.
Activity-Based Protein Profiling
Activity-Based Protein Profiling (ABPP) is another chemoproteomic approach that utilizes chemical probes designed to covalently bind to the active site of enzymes or functional classes of proteins. Unlike affinity-based methods that capture proteins based on binding alone, ABPP specifically targets functionally active proteins. Probes typically consist of a reactive group that interacts with the enzyme's active site, a tag for detection or enrichment, and sometimes a linker. ABPP can provide insights into the functional state of enzymes within complex biological systems.
Indirect Target Identification Strategies (Phenotype-Based Approaches)
Indirect, or phenotype-based, target identification strategies involve observing a biological effect (phenotype) induced by a compound and then working backward to identify the molecular target(s) responsible. This approach is particularly useful when the underlying disease mechanism is not fully understood or when screening complex natural products like peptides. Techniques used in phenotype-based target deconvolution can include genetic methods (e.g., RNA interference or CRISPR screening), gene expression profiling, and comparison of phenotypic profiles with databases of compounds with known targets. While this compound has demonstrated antimicrobial phenotypes nih.govnovoprolabs.com, the specific application of these indirect strategies to identify its molecular target(s) is not detailed in the provided information.
Computational Approaches for Target Prediction
Computational approaches play an increasingly important role in predicting potential drug targets and understanding compound-target interactions.
Molecular Docking and Scoring Techniques
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it is bound to a protein or other macromolecule (receptor). This method aims to predict the binding affinity between the molecule and the target. Scoring functions are used to evaluate the quality of different binding poses and estimate the binding energy. While molecular docking can hypothesize interactions between peptides and targets, as seen in a study with a related peptide, its specific application to predict this compound's target(s) is not described in the provided search results.
In Silico Screening and Network Analysis
In silico screening and network analysis are computational methods employed in drug discovery and target identification to predict interactions between compounds and biological targets or to understand the complex relationships within biological systems. While these techniques are widely used in the broader field of peptide research and target identification pharmidex.comajol.infonih.gov, specific applications of in silico screening or network analysis for the explicit purpose of identifying or validating the target of this compound were not found in the consulted sources. One database entry for this compound (DRAMP ID: DRAMP04565) currently lists its binding target as "Not found". cpu-bioinfor.org
Genetic Approaches for Target Validation (e.g., gene silencing, overexpression studies, knock-in/knock-out models)
Genetic approaches, including gene silencing, overexpression studies, and the use of knock-in or knock-out animal models, are powerful tools for validating the role of a specific gene or protein as a drug target by manipulating its expression levels or function within a biological system biocytogen.comgenoway.comnih.govnih.govcyagen.comyoutube.com. These methods can provide insights into the phenotypic consequences of altering the target and confirm its involvement in the biological activity of a compound. However, research detailing the application of gene silencing, overexpression studies, or knock-in/knock-out models specifically for the validation of this compound's target was not identified in the provided information. While general principles and examples of these techniques for other targets are described nih.govcyagen.comyoutube.comcurefa.orgnih.govnih.govresearchgate.net, their direct use in the context of this compound's mechanism of action or target validation is not evident from the consulted literature.
Future Research Directions and Pre Clinical Translational Prospects for Laticeptin
Exploration of Novel Laticeptin Analogues with Enhanced Potency and Selectivity
The exploration of novel this compound analogues is a key area for future research aimed at improving its therapeutic efficacy. This involves modifying the peptide sequence or structure to enhance antimicrobial potency against a broader spectrum of pathogens and improve selectivity to minimize potential off-target effects. Studies on other antimicrobial peptides have shown that modifications, such as C-terminus amidation or alterations in hydrophobic residues, can significantly impact antimicrobial activity and selectivity. nih.gov The design of analogues with optimized amphipathic α-helical structures is also being investigated to balance potent antimicrobial activity with reduced hemolytic activity. researchgate.net Computational approaches, such as Alanine Scanning Mutagenesis, combined with molecular simulations, can help identify crucial residues for maintaining structural integrity and therapeutic potential, guiding the design of improved analogues. researchgate.net
Investigation of Synergistic Effects with Conventional Antimicrobial Agents
Investigating the synergistic effects of this compound with conventional antimicrobial agents holds significant promise for combating drug-resistant infections. Combining antimicrobial peptides with existing antibiotics can lead to enhanced antimicrobial activity, potentially lowering the effective dose of each agent and reducing the likelihood of resistance development. mdpi.comwikipedia.org This synergy can arise from different mechanisms, such as the peptide increasing bacterial membrane permeability, thereby facilitating the entry of conventional antibiotics to their intracellular targets. mdpi.com Research into other antimicrobial peptides has demonstrated synergistic effects with various antibiotics against multidrug-resistant strains, including Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov Future studies will focus on identifying optimal combinations of this compound or its analogues with conventional antibiotics to achieve potent synergistic effects against relevant pathogens.
Application of "Omics" Technologies in this compound Research (e.g., peptidomics, transcriptomics in response to this compound)
The application of "omics" technologies, such as peptidomics and transcriptomics, is crucial for gaining a deeper understanding of this compound's mechanism of action and identifying potential biomarkers or pathways affected by its activity. Peptidomics, a subset of proteomics, focuses on the comprehensive analysis of small polypeptides and can be used for biomarker discovery and identifying potential drug targets. creative-proteomics.com Transcriptomics involves studying the expression levels of messenger RNAs in a biological system, providing insights into gene expression changes in response to a stimulus like this compound. nih.govfrontiersin.org These high-throughput technologies, combined with bioinformatics, allow for the analysis of complex biological samples and the generation of large amounts of data to understand the interrelationships between different molecular components. uninet.edu Applying these technologies to this compound research can help elucidate its effects on bacterial physiology, host immune responses, and identify resistance mechanisms, guiding further development.
Prospects for Non-Clinical Therapeutic Development Pathways
The prospects for non-clinical therapeutic development pathways for this compound involve a strategic scheme of evaluations to assess its potential as a drug candidate and build a solid scientific foundation for clinical translation. This phase includes rigorous non-clinical safety evaluations, typically conducted under Good Laboratory Practice (GLP) conditions. eupati.eu It also involves detailed physico-chemical characterization, stability testing, and impurity analysis of the compound. eupati.eu The non-clinical development program aims to provide proof-of-concept, support the estimation of safe and effective doses for initial human trials, determine the feasibility of administration routes, identify potential safety concerns and target organs for toxicity, and establish safety parameters for clinical monitoring. europa.eugmp-compliance.org While the non-clinical development pathway for novel peptides like this compound may differ from that of traditional small molecules, regulatory guidelines, such as those for advanced therapy medicinal products, provide a framework for navigating the required studies and documentation. gmp-compliance.orgeurogct.org Successful completion of these non-clinical studies is critical for advancing this compound towards clinical investigation. eupati.eu
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of Laticeptin, and how can researchers validate them experimentally?
- Methodology : Begin with in vitro assays (e.g., enzyme inhibition kinetics) to isolate this compound’s interactions with target proteins. Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities . Validate findings with knockdown/knockout models in cell lines to confirm specificity. Ensure reproducibility by adhering to NIH guidelines for experimental reporting .
Q. How can researchers optimize the synthesis of this compound for purity and yield in early-stage studies?
- Methodology : Employ high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to monitor synthetic intermediates. Compare synthetic routes (e.g., solid-phase peptide synthesis vs. recombinant expression) using Design of Experiments (DoE) to identify critical parameters (temperature, solvent ratios) . Document all protocols in line with Beilstein Journal guidelines for reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s cytotoxicity across different cell models?
- Methodology : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line origins, culture conditions). Replicate experiments under standardized conditions (e.g., ATCC-recommended media) while varying one parameter at a time. Use statistical frameworks like ANOVA with post-hoc tests to isolate discrepancies . Publish negative results to reduce publication bias .
Q. What experimental designs are suitable for evaluating this compound’s pharmacokinetics in preclinical models?
- Methodology : Apply the PICOT framework:
- P opulation: Rodent models with induced pathologies (e.g., xenograft tumors).
- I ntervention: Dose escalation studies with intravenous vs. oral administration.
- C omparison: Control groups receiving vehicle or benchmark drugs.
- O utcome: Plasma concentration-time profiles (LC-MS/MS analysis).
- T ime: Acute (24h) vs. chronic (14-day) exposure .
Q. How can researchers ensure ethical and reproducible animal studies for this compound’s efficacy testing?
- Methodology : Follow ARRIVE 2.0 guidelines for animal reporting: predefined sample sizes, randomization, blinding, and power analysis. Use species-specific pharmacokinetic models to minimize unnecessary trials. Submit protocols to institutional review boards (IRBs) for ethical approval .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous datasets?
- Methodology : Use nonlinear regression (e.g., sigmoidal dose-response curves) with tools like GraphPad Prism. Address heterogeneity by stratifying data into subgroups (e.g., by cell type or assay method) and applying mixed-effects models .
Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound’s binding modes?
- Methodology : Cross-validate molecular docking simulations (AutoDock Vina, Schrödinger) with experimental mutagenesis data. Perform free-energy calculations (MM/PBSA) to refine binding affinity predictions. Publish raw simulation trajectories and force field parameters for peer validation .
Recommendations for Researchers
- Literature Reviews : Use systematic review frameworks (PRISMA) to map this compound’s mechanistic landscape, prioritizing high-impact journals like Reviews in Analytical Chemistry .
- Funding Proposals : Align hypotheses with NIH priorities (e.g., antimicrobial resistance) to enhance grant success. Highlight gaps in this compound’s translational data .
- Peer Review : Pre-submit manuscripts to preprint servers (bioRxiv) for community feedback. Address reviewer critiques on methodological transparency proactively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
